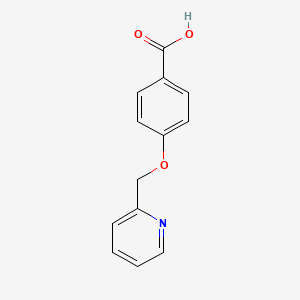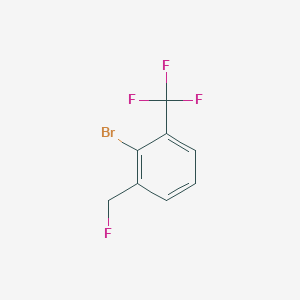
N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it a promising candidate for use in scientific research.
Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of novel compounds derived from 1,2,3-triazole derivatives has been explored, showcasing their potential as antimicrobial agents. These compounds exhibit moderate to good activities against various bacterial and fungal strains, highlighting the versatility of triazole derivatives in drug design (Jadhav et al., 2017).
- Another study focused on the synthesis, structural characterization, and biological evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives as potential anticancer agents, demonstrating the importance of structural analysis in developing effective therapeutic agents (Butler et al., 2013).
- Research on the synthesis, crystal structure, and antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide has contributed to understanding the compound's mechanism of action against cancer cell lines (Hao et al., 2017).
Biological Applications
- A notable application in biological research involves the evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives for their anticancer properties, with certain compounds showing cytotoxic effects on breast cancer cell lines. This research emphasizes the potential of fluorinated compounds in cancer therapy (Butler et al., 2013).
- Another aspect of biological applications is demonstrated through the study of experimental and theoretical analysis of intermolecular interactions in derivatives of 1,2,4-triazoles. This research sheds light on the molecular interactions that can influence the biological activity of these compounds (Shukla et al., 2014).
Medicinal Chemistry and Drug Development
- The discovery and development of novel pharmaceuticals often involve the synthesis and evaluation of compounds with potential biological activities. Studies on compounds related to the query molecule have highlighted their antitumor and antimicrobial properties, paving the way for new treatments (Jadhav et al., 2017; Hao et al., 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3,5-difluorobenzyl chloride with 2-fluoroaniline to form N-(3,5-difluorobenzyl)-2-fluoroaniline. This intermediate is then reacted with sodium azide and copper sulfate to form the corresponding triazole. Finally, the triazole is reacted with 4-isocyanato-2,6-difluorobenzamide to form the desired compound.", "Starting Materials": [ "3,5-difluorobenzyl chloride", "2-fluoroaniline", "sodium azide", "copper sulfate", "4-isocyanato-2,6-difluorobenzamide" ], "Reaction": [ "Step 1: React 3,5-difluorobenzyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine to form N-(3,5-difluorobenzyl)-2-fluoroaniline.", "Step 2: React N-(3,5-difluorobenzyl)-2-fluoroaniline with sodium azide and copper sulfate in a solvent such as DMF to form the corresponding triazole.", "Step 3: React the triazole with 4-isocyanato-2,6-difluorobenzamide in a solvent such as THF to form N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide." ] } | |
CAS RN |
1291872-12-2 |
Molecular Formula |
C16H12F3N5O |
Molecular Weight |
347.301 |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H12F3N5O/c17-10-5-9(6-11(18)7-10)8-20-16(25)14-15(23-24-22-14)21-13-4-2-1-3-12(13)19/h1-7H,8H2,(H,20,25)(H2,21,22,23,24) |
InChI Key |
KTJFUAUOTJGVHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC(=C3)F)F)F |
solubility |
soluble |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



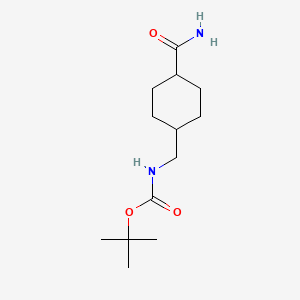
![N-(1,5,6,10b-tetrahydro-2H-isoxazolo[3,2-a]isoquinolin-2-ylmethyl)-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide](/img/structure/B2998185.png)
amino}methyl)-N-methylpyridin-2-amine](/img/structure/B2998188.png)
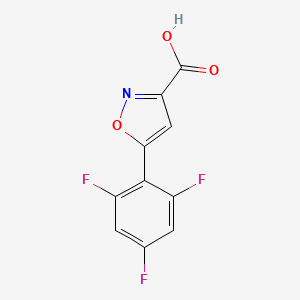
![5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2998191.png)
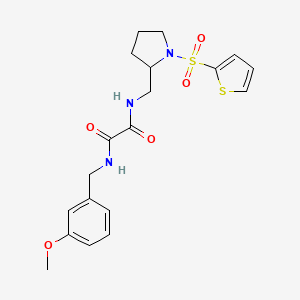
![N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998193.png)
![N-(4-chloro-2-fluorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2998195.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide](/img/structure/B2998196.png)
![Ethyl 2-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2998199.png)
![N-(benzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2998200.png)
![N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2998202.png)
